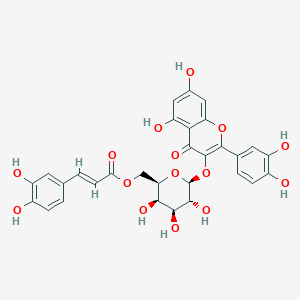
Jzp-MA-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jzp-MA-11 is a positron emission tomography ligand that targets the endocannabinoid α/β-hydrolase domain 6 enzyme. This compound selectively inhibits the α/β-hydrolase domain 6 enzyme with an IC50 value of 126 nanomolar. Notably, this compound can cross the blood-brain barrier, making it a valuable tool for brain imaging studies .
Vorbereitungsmethoden
The synthesis of Jzp-MA-11 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure its high purity and efficacy .
Analyse Chemischer Reaktionen
Jzp-MA-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Jzp-MA-11 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in positron emission tomography to study the distribution and activity of the α/β-hydrolase domain 6 enzyme in various tissues.
Biology: Helps in understanding the role of the α/β-hydrolase domain 6 enzyme in biological processes and its involvement in diseases.
Medicine: Potentially useful in diagnosing and monitoring neurological disorders by imaging the brain’s endocannabinoid system.
Industry: Employed in the development of new diagnostic tools and therapeutic agents targeting the endocannabinoid system
Wirkmechanismus
Jzp-MA-11 exerts its effects by selectively inhibiting the α/β-hydrolase domain 6 enzyme. This inhibition disrupts the normal function of the enzyme, leading to changes in the levels of endocannabinoids in the brain and other tissues. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Jzp-MA-11 is unique in its ability to cross the blood-brain barrier and selectively inhibit the α/β-hydrolase domain 6 enzyme. Similar compounds include:
Jzp-MA-12: Another positron emission tomography ligand targeting the same enzyme but with different pharmacokinetic properties.
Jzp-MA-13: A compound with similar inhibitory effects but a lower ability to cross the blood-brain barrier.
Jzp-MA-14: A structurally related compound with a broader range of enzyme targets.
This compound stands out due to its high selectivity and efficacy in targeting the α/β-hydrolase domain 6 enzyme, making it a valuable tool for research and diagnostic applications.
Eigenschaften
Molekularformel |
C15H17FN4O2S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H17FN4O2S/c1-19(12-7-5-11(16)6-8-12)15(21)22-14-13(17-23-18-14)20-9-3-2-4-10-20/h5-8H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
NLWSYKNCVGFXOV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12390006.png)
![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)
![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)

![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)


![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
